molecular formula C22H23N3O2S B2792250 4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1798638-51-3

4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2792250
CAS No.: 1798638-51-3
M. Wt: 393.51
InChI Key: KQQOCJPQPQOOGZ-UHFFFAOYSA-N
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Description

4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the methoxy group. The thiophene and pyridine rings are then synthesized separately and coupled with the pyrrolidine derivative through a series of reactions, including nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the amide bond would produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities with 4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide.

    Thiophene derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylic acid, are structurally related.

    Pyridine derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine, are also similar.

Uniqueness

What sets this compound apart is its combination of these three distinct rings in a single molecule. This unique structure provides a diverse range of chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound classified as a benzamide. Its structure includes a benzamide core, a pyrrolidine moiety, and a thiophene-pyridine hybrid, which collectively suggest significant potential for biological activity. The molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This unique combination of functional groups allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Histone Deacetylase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of these enzymes can lead to altered gene expression patterns associated with various diseases, particularly cancer. Preliminary studies indicate that derivatives of benzamide, including this compound, show promise in anticancer therapies due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism by which this compound exerts its effects involves:

  • Increased Acetylation : By inhibiting HDAC activity, the compound leads to increased acetylation of histones.
  • Altered Gene Expression : This change in acetylation status can result in the activation of tumor suppressor genes and the silencing of oncogenes.

Further interaction studies are essential to elucidate its precise mechanism of action and potential off-target effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamideStructureCyclopentane substituent enhances lipophilicity
4-(pyrrolidin-1-yl)-N-(2-thiophenecarbonyl)benzamideStructureContains thiophene carbonyl which may alter binding affinity
4-(3-methoxypyrrolidin-1-yl)-N-(2-thiophenecarboxylic acid)StructureCarboxylic acid group may enhance solubility

The combination of the methoxypyrrolidine moiety and thiophene-pyridine unit distinguishes this compound from others in its class, potentially offering enhanced selectivity and efficacy against specific biological targets compared to more conventional benzamides.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • SMART Compounds : A class of 4-substituted methoxybenzoyl compounds was found to bind potently to the colchicine-binding site in tubulin, inhibit tubulin polymerization, arrest cancer cells in the G(2)/M phase of the cell cycle, and induce apoptosis. These findings highlight the potential for developing new therapeutic agents based on similar structural frameworks .

In Vivo Studies

In vivo antitumor efficacy studies using human prostate (PC-3) and melanoma (A375) cancer xenograft models have shown promising results with compounds that share structural similarities with this compound. Treatments resulted in significant tumor growth inhibition without apparent neurotoxicity .

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-27-21-6-8-25(14-21)20-4-2-17(3-5-20)22(26)24-12-16-10-19(13-23-11-16)18-7-9-28-15-18/h2-5,7,9-11,13,15,21H,6,8,12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQOCJPQPQOOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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